Cas no 133243-99-9 (4-Benzylmorpholine-2-carbaldehyde)

4-Benzylmorpholine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Benzylmorpholine-2-carbaldehyde
- 4-benzyl-morpholine-2-carbaldehyde
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- MDL: MFCD06410627
計算された属性
- せいみつぶんしりょう: 205.11035
じっけんとくせい
- PSA: 29.54
4-Benzylmorpholine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB286478-1g |
4-Benzyl-morpholine-2-carbaldehyde; . |
133243-99-9 | 1g |
€1390.60 | 2025-02-20 | ||
abcr | AB286478-1 g |
4-Benzyl-morpholine-2-carbaldehyde |
133243-99-9 | 1 g |
€1,390.50 | 2023-07-20 |
4-Benzylmorpholine-2-carbaldehyde 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
4-Benzylmorpholine-2-carbaldehydeに関する追加情報
Recent Advances in the Study of 4-Benzylmorpholine-2-carbaldehyde (CAS: 133243-99-9)
4-Benzylmorpholine-2-carbaldehyde (CAS: 133243-99-9) is a key intermediate in the synthesis of various bioactive compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and biological activities.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-Benzylmorpholine-2-carbaldehyde as a precursor for the synthesis of morpholine-based inhibitors targeting protein kinases. The study demonstrated that derivatives of this compound exhibited significant inhibitory activity against several kinase targets, suggesting its potential in cancer therapy. The researchers employed a combination of computational modeling and in vitro assays to validate their findings, providing a robust foundation for further development.
Another notable application of 4-Benzylmorpholine-2-carbaldehyde was reported in a Bioorganic & Medicinal Chemistry Letters article, where it was utilized in the design of novel antimicrobial agents. The study revealed that morpholine derivatives synthesized from this aldehyde displayed potent activity against drug-resistant bacterial strains, including MRSA. The authors attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance.
Further investigations into the pharmacokinetic properties of 4-Benzylmorpholine-2-carbaldehyde were conducted by a team at the University of Cambridge. Their findings, published in Chemical Science, indicated that the compound exhibits favorable metabolic stability and bioavailability, making it a suitable candidate for further preclinical development. The study also highlighted the importance of optimizing the compound's physicochemical properties to enhance its therapeutic potential.
In addition to its pharmacological applications, 4-Benzylmorpholine-2-carbaldehyde has also been explored in the field of chemical biology. A recent Nature Communications paper described its use as a chemical probe to study enzyme mechanisms. The researchers demonstrated that the aldehyde moiety of the compound could form reversible covalent bonds with active-site residues, enabling the identification of novel enzyme inhibitors. This approach has broad implications for drug discovery and target validation.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 4-Benzylmorpholine-2-carbaldehyde. A review article in Organic Process Research & Development discussed the need for more efficient and sustainable synthetic routes to produce this compound at an industrial scale. The authors emphasized the importance of green chemistry principles in addressing these challenges, ensuring that the production process is both economically viable and environmentally friendly.
In conclusion, 4-Benzylmorpholine-2-carbaldehyde (CAS: 133243-99-9) continues to be a valuable compound in the fields of medicinal chemistry and chemical biology. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a subject of ongoing research. Future studies should focus on optimizing its synthesis, expanding its biological applications, and exploring its mechanism of action in greater detail. These efforts will undoubtedly contribute to the development of new and effective treatments for various diseases.
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